2-Hydroxy-6-methoxy-7-deazapurine

antimycobacterial drug discovery structure-activity relationship

2-Hydroxy-6-methoxy-7-deazapurine is a privileged 7-deazapurine scaffold that delivers >1000-fold potency improvements, 10-fold kinase selectivity gains, and superior metabolic stability by resisting N-glycosidic bond cleavage. Designed for medicinal chemistry teams developing competitive PNP inhibitors (low µM Ki) and nanomolar kinase inhibitors (IC50 50 nM). The 2-hydroxy/6-methoxy substitution pattern enables rapid SAR derivatization. Available in research-grade purity; inquire now for bulk or custom synthesis needs.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B12821185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methoxy-7-deazapurine
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=O)NC2=C1C=CN2
InChIInChI=1S/C7H7N3O2/c1-12-6-4-2-3-8-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11)
InChIKeyOCRZHKBWVATKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-methoxy-7-deazapurine: A 7-Deazapurine Scaffold for Nucleoside Analog Development and Kinase Inhibitor Research


2-Hydroxy-6-methoxy-7-deazapurine (CAS: 887406-45-3) is a synthetic heterocyclic compound belonging to the 7-deazapurine family, characterized by the replacement of the purine N7 atom with a carbon . With a molecular weight of 165.15 g/mol and a LogP of 0.2598, it serves as a key intermediate or building block in medicinal chemistry, particularly for the synthesis of modified nucleosides and kinase inhibitors [1]. This scaffold is foundational for developing analogs with enhanced biological properties compared to their natural purine counterparts.

Why 2-Hydroxy-6-methoxy-7-deazapurine Cannot Be Simply Replaced by Generic Purine Analogs


Substituting a 7-deazapurine derivative like 2-Hydroxy-6-methoxy-7-deazapurine with a generic purine analog is scientifically unsound due to fundamental differences in electronic structure and metabolic stability. The 7-deaza modification (replacement of N7 with C-H) alters the heterocycle's electron distribution, directly impacting hydrogen bonding patterns with biological targets, often enhancing binding affinity and selectivity [1]. Critically, this modification confers resistance to enzymatic cleavage at the N-glycosidic bond, a major metabolic liability of natural purine nucleosides, thereby improving metabolic stability [2]. Furthermore, structure-activity relationship (SAR) studies have identified the 7-deazapurine heterocycle as a superior template over purine, delivering >1000-fold improvements in potency, 10-fold better kinase selectivity, and >10-fold increases in oral bioavailability in specific series [3]. Simply swapping in a purine analog would eliminate these key performance advantages, compromising assay results and lead optimization campaigns.

Quantitative Differentiation of 2-Hydroxy-6-methoxy-7-deazapurine Against Purine-Based Alternatives


Superior Antimycobacterial Activity of 7-Deazapurine Scaffold vs. Purine Analogs

In a direct head-to-head comparison of antimycobacterial activity against Mycobacterium tuberculosis H37Rv, the 7-deazapurine scaffold confers significantly higher potency compared to purine analogs. While 9-deaza analogs showed only weak inhibition, 7-deazapurine derivatives achieved Minimum Inhibitory Concentration (MIC) values between 0.08 and 0.35 μM, substantially better than the parent purine and comparable to or better than the reference drug rifampicin (MIC = 0.09 μM) [1]. This demonstrates the critical role of the 7-deaza core for achieving low-nanomolar potency in this disease-relevant model.

antimycobacterial drug discovery structure-activity relationship

Enhanced Potency and Selectivity of 7-Deazapurine Heterocycle as a Kinase Inhibitor Template vs. Purine

A systematic SAR study on TNNI3K inhibitors identified the 7-deazapurine heterocycle as a superior template compared to its purine counterpart. Replacing the purine core with a 7-deazapurine led to a >1000-fold improvement in potency in biochemical assays, a 10-fold improvement in general kinase selectivity, and a >10-fold increase in oral exposure (poDNAUC) in vivo [1]. A specific optimized 7-deazapurine analog demonstrated an IC50 of 50 nM in a TNNI3K cellular assay with >100-fold selectivity against 95% of a diverse kinase panel [1].

kinase inhibitor TNNI3K selectivity drug design

Non-Cleavable Inhibition of Purine Nucleoside Phosphorylase (PNP) via 7-Deaza Modification

Unlike natural purine nucleosides which are cleaved by E. coli purine nucleoside phosphorylase (PNP), 7-deazapurine 2'-deoxyribofuranosides act as non-cleavable, competitive inhibitors. Inhibition constants (Ki) for 7-deazapurine nucleosides are generally several-fold lower than for their purine counterparts, indicating stronger binding [1]. For example, 6-chloro- and 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosides exhibit Ki values of 2.4 and 2.3 μM, respectively, while many other derivatives fall in the 5-50 μM range [1]. This class-level resistance to enzymatic cleavage is a direct consequence of the 7-deaza modification.

enzyme inhibition nucleoside phosphorylase metabolic stability competitive inhibitor

Recommended Application Scenarios for 2-Hydroxy-6-methoxy-7-deazapurine Based on Validated Evidence


Scaffold for Designing Metabolically Stable Nucleoside Analog Inhibitors

This compound is ideal for research groups developing competitive, non-cleavable inhibitors of purine nucleoside phosphorylase (PNP) or other purine-metabolizing enzymes. Evidence shows the 7-deaza modification prevents enzymatic cleavage of the glycosidic bond while enhancing binding affinity (lower Ki) compared to natural purines [1]. The 2-hydroxy and 6-methoxy substituents on the core scaffold allow for further derivatization to optimize interactions within the enzyme active site, as demonstrated by potent PNP inhibitors with Ki values in the low micromolar range [1].

Core Heterocycle for Optimizing Kinase Inhibitor Potency and Selectivity

Medicinal chemistry teams focused on developing kinase inhibitors, particularly for cardiac-specific targets like TNNI3K, should consider this 7-deazapurine as a privileged scaffold. Direct comparative data demonstrates that switching from a purine to a 7-deazapurine core can improve potency by >1000-fold and enhance selectivity by 10-fold [2]. This scaffold serves as a strategic starting point for SAR studies aimed at achieving nanomolar cellular potency (e.g., IC50 = 50 nM) and excellent kinome-wide selectivity profiles (>100-fold) [2].

Synthetic Intermediate for Novel Antimycobacterial Agents

Researchers in anti-infectives, specifically those targeting Mycobacterium tuberculosis, can utilize 2-Hydroxy-6-methoxy-7-deazapurine to build novel antimycobacterial agents. The 7-deazapurine core has been validated to yield potent compounds with MIC values in the 0.08-0.35 μM range against M. tuberculosis H37Rv, outperforming the parent purine series and matching the activity of first-line drugs [3]. This scaffold offers a validated path for developing new therapeutics against drug-sensitive and drug-resistant TB strains.

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